3-{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone oxalate
Overview
Description
3-{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone oxalate is a useful research compound. Its molecular formula is C21H21N3O9 and its molecular weight is 459.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 459.12777926 g/mol and the complexity rating of the compound is 622. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Corrosion Inhibition
Experimental and Theoretical Insights
New compounds derived from quinazolinone have shown promising results as corrosion inhibitors for mild steel in acidic environments. The inhibition efficiencies of these compounds were evaluated using electrochemical methods, surface analysis, and UV–visible spectrometry, supported by DFT calculations and Monte Carlo simulation. Their efficiencies increased with concentration, reaching maximum values of up to 96% at certain concentrations, indicating their potential as effective corrosion inhibitors (Errahmany et al., 2020).
Antioxidant Properties
Synthesis and Evaluation
Quinazolinones have been recognized for their significant scaffold in medicinal chemistry, with diverse biological activities. A study synthesized two series of 2-substituted quinazolin-4(3H)-ones and evaluated their antioxidant properties using three different methods. The research highlighted the importance of specific substituents for enhanced antioxidant activity, demonstrating the compounds' potential in therapeutic applications (Mravljak et al., 2021).
Chemiluminescence Reactions
Novel Aryl Oxalate Esters
Research into oxalate esters related to the quinazolinone structure has led to advancements in chemiluminescence reaction applications. These esters were synthesized and showed promising results in enhancing the sensitivity of detection for hydrogen peroxide and fluorescent compounds. Their solubility in common solvents played a significant role in their performance, marking their utility in analytical chemistry (Imai et al., 1986).
Biological Activity
Synthesis and Characterization
Quinazolinone derivatives have been synthesized and characterized, showing significant antibacterial and antifungal activities. The structural versatility of these compounds allows for the synthesis of derivatives with high activity, showcasing their potential in developing new antimicrobial agents (El-Shenawy, 2017).
Properties
IUPAC Name |
3-[2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl]quinazolin-4-one;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5.C2H2O4/c1-14-6-7-18(17(12-14)22(24)25)27-11-10-26-9-8-21-13-20-16-5-3-2-4-15(16)19(21)23;3-1(4)2(5)6/h2-7,12-13H,8-11H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXHZYQNLZMXOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCN2C=NC3=CC=CC=C3C2=O)[N+](=O)[O-].C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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